![molecular formula C12H13BrN2O B2428202 4-Bromospiro[indoline-3,4'-piperidin]-2-one CAS No. 1713164-01-2](/img/structure/B2428202.png)
4-Bromospiro[indoline-3,4'-piperidin]-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromospiro[indoline-3,4’-piperidin]-2-one is a heterocyclic compound that features a spiro linkage between an indoline and a piperidine ring
Preparation Methods
The synthesis of 4-Bromospiro[indoline-3,4’-piperidin]-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indoline and piperidine precursors.
Spirocyclization: The key step involves the formation of the spiro linkage between the indoline and piperidine rings. This can be achieved through various cyclization reactions under specific conditions.
Bromination: The final step involves the introduction of the bromine atom at the 4-position of the indoline ring. This is typically done using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
4-Bromospiro[indoline-3,4’-piperidin]-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom at the 4-position can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include organometallic reagents and halide sources.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Bromospiro[indoline-3,4’-piperidin]-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromospiro[indoline-3,4’-piperidin]-2-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms.
Comparison with Similar Compounds
4-Bromospiro[indoline-3,4’-piperidin]-2-one can be compared with other spirocyclic compounds such as:
Spiro[indoline-3,4’-piperidin]-2-one: Lacks the bromine atom, which may affect its reactivity and biological activity.
4-Chlorospiro[indoline-3,4’-piperidin]-2-one: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
Spiro[indoline-3,4’-piperidin]-2-thione: Contains a sulfur atom, which can significantly alter its chemical behavior.
Properties
IUPAC Name |
4-bromospiro[1H-indole-3,4'-piperidine]-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O/c13-8-2-1-3-9-10(8)12(11(16)15-9)4-6-14-7-5-12/h1-3,14H,4-7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQNBKGMVNNMCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=C(C=CC=C3Br)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
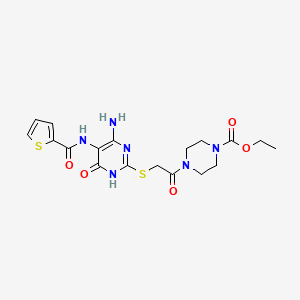


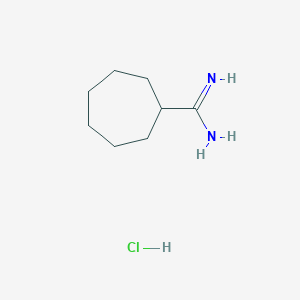
![2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-{4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenyl}acetamide](/img/structure/B2428125.png)
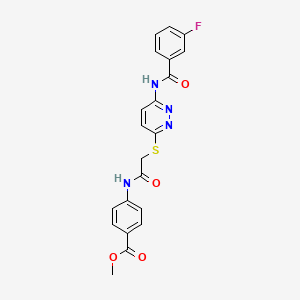
![ethyl 1-(4-chlorophenyl)-4-[(4-methoxybenzyl)amino]-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2428127.png)
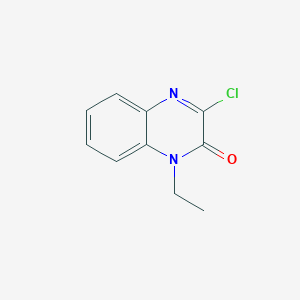
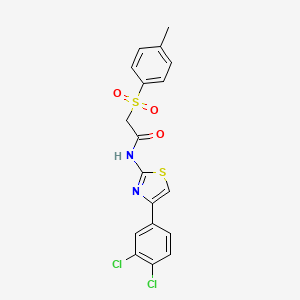
![N-(2-ethoxyphenyl)-2-[(trifluoroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2428134.png)
![3-[1-(5-fluoro-1-benzothiophene-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione](/img/structure/B2428135.png)
![2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2428137.png)


